molecular formula C10H16ClNO2 B2399904 (R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride CAS No. 390815-41-5

(R)-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride

Cat. No.: B2399904
CAS No.: 390815-41-5
M. Wt: 217.69
InChI Key: PQHFDOBOSKIMTO-OGFXRTJISA-N
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Description

®-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride is a chiral amine compound with significant applications in various fields of scientific research. It is known for its unique chemical structure, which includes a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and an ethanamine side chain. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride typically involves the reduction of 3,4-dimethoxyphenylacetonitrile. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent under anhydrous conditions. The reaction proceeds as follows:

  • Dissolve 3,4-dimethoxyphenylacetonitrile in anhydrous ether.
  • Add lithium aluminum hydride slowly to the solution while maintaining the temperature below 0°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride may involve catalytic hydrogenation of 3,4-dimethoxyphenylacetonitrile using a palladium catalyst. This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces secondary or tertiary amines.

    Substitution: Produces various substituted phenyl derivatives.

Scientific Research Applications

®-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride involves its interaction with various molecular targets and pathways. It is known to interact with neurotransmitter receptors and enzymes, influencing their activity. The compound’s methoxy groups and amine functionality play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylacetonitrile
  • 3-Methoxyphenethylamine
  • 3,4-Dimethoxyphenylacetic acid

Uniqueness

®-1-(3,4-Dimethoxyphenyl)ethanamine hydrochloride is unique due to its chiral nature and specific substitution pattern on the phenyl ring. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(1R)-1-(3,4-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-7(11)8-4-5-9(12-2)10(6-8)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHFDOBOSKIMTO-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)OC)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

390815-41-5
Record name (R)-1-(3,4-dimethoxyphenyl)ethanamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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